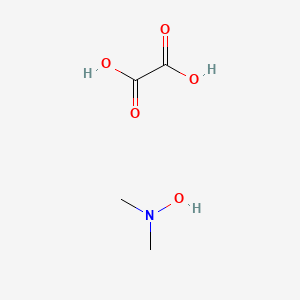

N,N-dimethylhydroxylamine; oxalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5725-99-5 |

|---|---|

Molecular Formula |

C4H9NO5 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

N,N-dimethylhydroxylamine;oxalic acid |

InChI |

InChI=1S/C2H7NO.C2H2O4/c1-3(2)4;3-1(4)2(5)6/h4H,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

ATRIOOADDSHXOS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Fundamental Chemical Aspects of N,n Dimethylhydroxylamine; Oxalic Acid

Formation and Stoichiometric Relationships of Oxalate (B1200264) Salts Involving N,N-Dimethylhydroxylamine

The reaction between N,N-dimethylhydroxylamine and oxalic acid involves the transfer of protons from the carboxylic acid groups of oxalic acid to the basic nitrogen atom of N,N-dimethylhydroxylamine.

N,N-dimethylhydroxylamine, (CH₃)₂NOH, is a weak base with a pKa value of its conjugate acid reported to be approximately 5.2. wikidata.org In an acidic medium, the nitrogen atom can accept a proton to form the N,N-dimethylhydroxylammonium cation, [(CH₃)₂NHOH]⁺. Oxalic acid (H₂C₂O₄) is a diprotic acid with two distinct pKa values, pKa₁ ≈ 1.25 and pKa₂ ≈ 4.28.

Given these values, in an aqueous solution, the first proton of oxalic acid is significantly more acidic than the conjugate acid of N,N-dimethylhydroxylamine. This suggests a favorable proton transfer from one of the carboxylic acid groups of oxalic acid to the amine, leading to the formation of the N,N-dimethylhydroxylammonium cation and the hydrogen oxalate (bioxalate) anion, HC₂O₄⁻. The second protonation step, involving the formation of the oxalate dianion (C₂O₄²⁻), is less favorable as the pKa₂ of oxalic acid is closer to the pKa of the N,N-dimethylhydroxylammonium ion. The precise equilibrium concentrations of the various protonated and deprotonated species would be pH-dependent.

The stoichiometry of the resulting salt is dependent on the molar ratio of the reactants used in its preparation and the crystallization conditions. Several stoichiometric possibilities exist:

1:1 Adduct: A reaction between equimolar amounts of N,N-dimethylhydroxylamine and oxalic acid would likely yield N,N-dimethylhydroxylammonium hydrogen oxalate, [(CH₃)₂NHOH]⁺[HC₂O₄]⁻.

2:1 Adduct: If a 2:1 molar ratio of the amine to the acid is used, the formation of bis(N,N-dimethylhydroxylammonium) oxalate, {[(CH₃)₂NHOH]⁺}₂[C₂O₄]²⁻, is plausible.

Without specific experimental data, the definitive stoichiometry of the crystalline product remains speculative. Isomerism in the context of this simple salt would primarily relate to conformational differences in the cation and anion within the crystal lattice, rather than constitutional isomerism.

The solubility of the resulting salt is a key thermodynamic property. The relatively high solubility of many simple ammonium (B1175870) and alkylammonium oxalates in water suggests that the crystallization of N,N-dimethylhydroxylamine oxalate might require the use of less polar solvents or concentration of the aqueous solution to induce precipitation. researchgate.net The specific thermodynamic parameters, such as the enthalpy of formation and solubility product, for N,N-dimethylhydroxylamine oxalate are not available in the reviewed literature.

Solid-State Architecture and Intermolecular Interactions

The solid-state structure of amine oxalates is characterized by extensive networks of hydrogen bonds, which dictate the packing of the ions in the crystal lattice. researchgate.net

In the absence of direct data, inferences can be drawn from related structures, such as dimethylammonium hydrogen oxalate. nih.gov In this analogue, the dimethylammonium cations and hydrogen oxalate anions are linked through a variety of hydrogen bonds, forming complex layered structures.

Based on the functional groups present in the N,N-dimethylhydroxylammonium cation and the oxalate/hydrogen oxalate anion, a rich network of hydrogen bonds can be anticipated. The primary hydrogen bond donors would be the protonated nitrogen and the hydroxyl group of the cation (N⁺-H and O-H), and in the case of the hydrogen oxalate anion, the carboxylic acid proton (O-H). The acceptors would be the oxygen atoms of the hydroxyl group on the cation and the carboxylate/carboxylic acid groups of the anion.

The expected types of hydrogen bonds include:

N⁺-H···O=C: Strong charge-assisted hydrogen bonds between the protonated amine and the carboxylate oxygen atoms of the oxalate or hydrogen oxalate anion. These are a defining feature of amine carboxylate salts. nih.gov

O-H···O=C: Hydrogen bonds between the hydroxyl group of the cation and the oxalate oxygen atoms.

O-H···O-H: In the case of a hydrogen oxalate salt, hydrogen bonds could form between the carboxylic acid group of one anion and a carboxylate group of a neighboring anion, often leading to chains or dimers. nih.govnih.gov

The interplay of these interactions would result in a complex three-dimensional supramolecular architecture. The specific motifs (e.g., chains, sheets, rings) would depend on the stoichiometry of the salt and the resulting packing arrangement. researchgate.netjournalspress.com

Crystal Structure Elucidation of N,N-Dimethylhydroxylamine Oxalates

Supramolecular Assembly and Packing Motifs

The solid-state architecture of N,N-dimethylhydroxylamine; oxalic acid is anticipated to be dominated by a network of hydrogen bonds, forming a complex supramolecular assembly. In this arrangement, the protonated N,N-dimethylhydroxylammonium cation, [(CH₃)₂NHOH]⁺, would act as a hydrogen bond donor, while the oxalate anion, [C₂O₄]²⁻, or hydrogenoxalate anion, [HC₂O₄]⁻, would serve as the acceptor.

Drawing parallels from the crystal structure of the closely related compound, dimethylammonium hydrogen oxalate hemi(oxalic acid), we can infer potential packing motifs. nih.gov In this analogue, the dimethylammonium cation and the hydrogenoxalate anion are linked through bifurcated N—H⋯(O,O) hydrogen bonds. nih.gov Furthermore, the hydrogenoxalate anions can form one-dimensional chains via O—H⋯O hydrogen bonds. nih.gov It is plausible that N,N-dimethylhydroxylammonium oxalate would adopt similar hydrogen-bonding patterns, leading to the formation of chains, sheets, or more complex three-dimensional networks. The presence of the hydroxyl group on the cation introduces an additional site for hydrogen bonding, potentially leading to more intricate and varied packing arrangements compared to simple alkylammonium salts.

Role of the Oxalate Anion Conformation in Solid-State Organization

In many of its salts, the oxalate anion is planar. byjus.com This planarity facilitates efficient packing and allows for the formation of layered structures or structures with strong directional interactions. However, non-planar conformations are also observed, for instance, in cesium oxalate, where the O–C–C–O dihedral angle is approximately 81°. wikipedia.org The conformation adopted by the oxalate anion in its salt with N,N-dimethylhydroxylamine would be a critical determinant of the crystal lattice's dimensions and symmetry. The interplay between the hydrogen bonding capacity of the N,N-dimethylhydroxylammonium cation and the conformational flexibility of the oxalate anion would ultimately define the most energetically favorable solid-state arrangement.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. Different polymorphs of a substance can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been identified, the potential for its existence is high.

The formation of different polymorphs would likely be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. The conformational flexibility of both the N,N-dimethylhydroxylammonium cation and the oxalate anion, coupled with the possibility of various hydrogen-bonding motifs, could lead to different packing arrangements and, consequently, different crystalline forms. A systematic investigation into the crystallization of this salt from a range of solvents with varying polarities and hydrogen-bonding capabilities would be necessary to identify and characterize any potential polymorphs.

Solution-Phase Behavior and Speciation

Dissociation Equilibria in Aqueous and Organic Solvents

In solution, this compound is expected to dissociate into its constituent ions: the N,N-dimethylhydroxylammonium cation and the oxalate (or hydrogenoxalate) anion. The extent of dissociation will depend on the solvent's polarity and its ability to solvate the ions.

The following equilibria would be established in an aqueous solution:

H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻ (pKa₁ ≈ 1.27) wikipedia.org

HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻ (pKa₂ ≈ 4.28) wikipedia.org

(CH₃)₂NHOH⁺ ⇌ H⁺ + (CH₃)₂NOH

In organic solvents, the extent of dissociation would be significantly reduced, especially in non-polar solvents. In such environments, the formation of ion pairs or larger aggregates is likely.

| Equilibrium | pKa (at 25 °C) |

| H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻ | 1.27 wikipedia.org |

| HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻ | 4.28 wikipedia.org |

Ionic Interactions and Solvent Effects on Complexation

In solution, the interactions between the N,N-dimethylhydroxylammonium cations and oxalate anions will be heavily influenced by the solvent. In solvents with high dielectric constants, such as water, the ions will be well-solvated, and electrostatic interactions will be weaker. This promotes dissociation and the existence of free ions.

Spectroscopic Characterization of Solution-Phase Species

The species present in a solution of this compound could be characterized using various spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the presence of the N,N-dimethylhydroxylammonium cation and the oxalate/hydrogenoxalate anion in solution. The chemical shifts of the protons on the methyl groups and the N-H and O-H protons of the cation would be sensitive to the solvent environment and the extent of ion pairing.

Vibrational Spectroscopy (IR and Raman): In solution, the characteristic vibrational modes of the oxalate anion, such as the symmetric and asymmetric C=O stretching frequencies, could provide information about its solvation and interaction with the cation. Changes in the N-H and O-H stretching frequencies of the cation would also be indicative of hydrogen bonding interactions with the solvent or the anion.

UV-Vis Spectroscopy: Oxalic acid is known to absorb in the UV region. researchgate.net The UV-Vis spectrum of a solution of the salt could be used to quantify its concentration, although the N,N-dimethylhydroxylammonium cation is not expected to have significant absorption in the typical UV-Vis range.

A comprehensive spectroscopic study in a variety of solvents would be necessary to fully elucidate the nature of the species present in solution and the dynamics of their interactions.

Synthetic Methodologies and Precursor Chemistry

Synthesis of N,N-Dimethylhydroxylamine Precursors

The synthesis of the precursors for the target compound involves distinct and well-established chemical routes. This section covers the historical and modern methods for producing N,N-dimethylhydroxylamine, the synthesis of a key substituted isomer, and the production of oxalic acid derivatives.

Historical and Contemporary Approaches to N,N-Dimethylhydroxylamine Synthesis

The synthesis of N,N-dimethylhydroxylamine has been approached through several methods over the years. Historically, one of the earliest reported preparations involved the reaction of methylmagnesium iodide (a Grignard reagent) with ethyl nitrate. orgsyn.org This method, while effective, utilizes organometallic reagents that require careful handling.

A more contemporary and common laboratory-scale synthesis involves the Cope Elimination reaction. This process typically starts with a tertiary amine, such as N,N-dimethylcyclohexylmethylamine. orgsyn.org The amine is first oxidized using an oxidizing agent like hydrogen peroxide to form the corresponding N,N-dimethylcyclohexylmethylamine N-oxide. orgsyn.org This intermediate is then subjected to pyrolysis (heating), which causes it to decompose, yielding N,N-dimethylhydroxylamine and an alkene (methylenecyclohexane). orgsyn.org The desired product is often isolated as its hydrochloride salt for improved stability and ease of handling. orgsyn.orgsigmaaldrich.com The crude N,N-dimethylhydroxylamine hydrochloride can be purified by crystallization from solvents like isopropyl alcohol. orgsyn.org

Synthesis of Substituted Hydroxylamines (e.g., N,O-Dimethylhydroxylamine)

The synthesis of substituted hydroxylamines, particularly the isomer N,O-dimethylhydroxylamine, is well-documented due to its importance in organic chemistry, notably in the formation of Weinreb amides. wikipedia.orgresearchgate.netchemicalbook.com It is commercially available as its hydrochloride salt. wikipedia.org

One common synthetic route begins with the reaction of hydroxylamine (B1172632) with an acylating agent like ethyl chloroformate. wikipedia.org The resulting intermediate is then treated with a methylating agent, such as dimethyl sulfate, to introduce the methyl groups. The final N,O-dimethylhydroxylamine product is liberated through acid hydrolysis, followed by neutralization. wikipedia.org

Alternative industrial methods have been developed to improve yield, safety, and environmental friendliness. One such patented method involves adding acetate (B1210297) and a hydroxylamine salt to a reaction vessel, followed by the addition of an alkali and a methylating agent. google.com The subsequent steps involve acid hydrolysis, neutralization, and distillation to yield N,O-dimethylhydroxylamine hydrochloride. google.comgoogle.com

| Method | Key Reagents | Key Steps | Reference |

|---|---|---|---|

| Classical Laboratory Synthesis | Hydroxylamine, Ethyl chloroformate, Dimethyl sulfate | 1. Acylation of hydroxylamine. 2. Methylation. 3. Acid hydrolysis and neutralization. | wikipedia.org |

| Patented Industrial Method | Acetate, Hydroxylamine salt, Alkali, Methylating agent | 1. Reaction of acetate and hydroxylamine salt. 2. Methylation. 3. Hydrolysis and distillation. | google.comgoogle.com |

| One-Pot Carboxylic Acid Conversion | Carboxylic acids, N,O-dimethylhydroxylamine, Phosphorus trichloride | Direct conversion in toluene (B28343) to form Weinreb amides (a key application). | researchgate.net |

Production Methods of Oxalic Acid Derivatives

Oxalic acid and its derivatives are fundamental industrial chemicals produced through various methods. Historically, oxalic acid was made by using caustics like sodium or potassium hydroxide (B78521) on sawdust.

Modern industrial production primarily relies on the oxidation of carbohydrates. The most common process involves the oxidation of carbohydrates such as glucose, sucrose, or corn starch using nitric acid in the presence of a vanadium pentoxide catalyst. A two-step process involving the oxidation of propylene (B89431) is also a significant industrial route.

Another major pathway is the oxidative carbonylation of alcohols. In this method, alcohols react with carbon monoxide and oxygen in the presence of a catalyst to produce diesters of oxalic acid (e.g., dimethyl oxalate). google.comgoogle.com These diesters are then hydrolyzed to yield pure oxalic acid. This process is notable for its high selectivity and efficiency.

| Method | Primary Feedstock | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Carbohydrate Oxidation | Glucose, Sucrose, Starch | Nitric acid, Vanadium pentoxide | |

| Propylene Oxidation | Propylene | Nitric acid | |

| Oxidative Carbonylation | Alcohols, Carbon Monoxide | Palladium-based catalysts | researchgate.net |

| Sodium Formate (B1220265) Process | Sodium Formate | Alkaline catalyst, Heat |

Preparation of N,N-Dimethylhydroxylamine; Oxalic Acid Salt

The formation of the salt this compound involves the reaction between the basic N,N-dimethylhydroxylamine and the acidic oxalic acid. This can be achieved through direct reaction or by utilizing oxalate (B1200264) anions formed via catalytic methods.

Direct Acid-Base Reaction Pathways

The most straightforward method for preparing the this compound salt is through a direct acid-base neutralization reaction. In this pathway, N,N-dimethylhydroxylamine, which is a weak base, is reacted with oxalic acid, a dicarboxylic acid.

The reaction is typically carried out in a suitable solvent. Equimolar amounts of the two reactants, or a 2:1 molar ratio of the base to the acid (to neutralize both acidic protons of oxalic acid), are dissolved separately and then combined. The resulting salt precipitates from the solution, often upon cooling or partial solvent evaporation, and can then be isolated by filtration. The existence and study of N,N-dimethylhydroxylamine oxalate have been reported in scientific literature. researchgate.net This standard acid-base reaction is analogous to the formation of similar salts, such as N,N-diethylhydroxylamine oxalate. nih.gov

Catalytic Reduction Methods for Oxalate Salt Formation

While direct acid-base reaction is common, the oxalate anion required for the salt formation can also be generated through advanced catalytic methods, particularly from C1 feedstocks like carbon monoxide (CO) or carbon dioxide (CO2). These methods focus on the synthesis of the oxalate component, which can subsequently react with N,N-dimethylhydroxylamine.

One significant approach is the catalytic oxidative coupling of carbon monoxide. nih.gov This can be mediated by transition metal complexes, such as those involving palladium or cobalt, to directly form oxalic acid or its esters. researchgate.netnih.gov For instance, gas-phase catalytic coupling of CO is a mature process for producing dimethyl oxalate, which can be hydrolyzed to oxalic acid. researchgate.net

Furthermore, the electrochemical reduction of CO2 in aprotic solvents can selectively produce oxalate. nih.gov This process often employs metal complex catalysts. The oxalate generated through these catalytic routes can then be combined with N,N-dimethylhydroxylamine in an aqueous or organic medium to form the desired salt, this compound.

Palladium-Catalyzed Hydrogenation of Nitroalkanes in the Presence of Oxalic Acid

The catalytic reduction of nitro compounds serves as a fundamental transformation in organic chemistry. The selective reduction of nitroalkanes to their corresponding hydroxylamines can be achieved using palladium-based catalysts. Under these conditions, the reaction can be modulated to halt at the hydroxylamine stage, preventing further reduction to the amine.

In this specific methodology, oxalic acid is introduced into the reaction milieu, where it can serve a dual purpose. Firstly, it can act as a hydrogen donor in the catalytic cycle. Secondly, it reacts with the newly formed N,N-dimethylhydroxylamine to yield the this compound salt in situ. The formation of the oxalate salt can be advantageous for purification and stabilization of the hydroxylamine product.

The general transformation can be represented as follows:

R-NO₂ + H₂ (or hydrogen source) --(Pd/C, Oxalic Acid)--> [R-NHOH] · (COOH)₂

While this specific transformation is a subject of ongoing research, the principles of palladium-catalyzed nitro reduction are well-established.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic protocol is contingent upon the careful optimization of reaction parameters. For the synthesis of N,N-dimethylhydroxylamine and its salts, several factors are crucial in maximizing the yield and purity of the product.

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of palladium catalyst (e.g., palladium on carbon, palladium(II) acetate) and its concentration are critical. Lower catalyst loading is often desirable for economic and environmental reasons, without compromising reaction time and conversion.

Hydrogen Source and Pressure: The nature of the hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents) and the applied pressure can significantly influence the reaction rate and selectivity.

Solvent System: The choice of solvent must ensure the solubility of the reactants and facilitate the catalytic process. Common solvents for hydrogenation include alcohols (e.g., methanol, ethanol) and ethers (e.g., tetrahydrofuran).

Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) |

|---|---|---|---|---|

| Catalyst | 5% Pd/C | 10% Pd/C | 5% Pd/C | |

| Temperature (°C) | 25 | 50 | 50 | |

| Pressure (atm H₂) | 1 | 1 | 5 | |

| Solvent | Methanol | Methanol | Ethanol |

Derivatization and Synthetic Transformations Utilizing N,N-Dimethylhydroxylamine

N,N-dimethylhydroxylamine is a valuable reagent in organic synthesis, primarily due to its role in the formation of Weinreb amides, which are versatile intermediates for the preparation of aldehydes and ketones.

Applications in Weinreb Amide Synthesis and Related Methodologies

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, is a cornerstone of modern organic synthesis for the preparation of carbonyl compounds. wikipedia.org This is achieved through the reaction of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org The resulting Weinreb amide exhibits unique reactivity, allowing for the controlled addition of organometallic reagents to furnish ketones or reduction to yield aldehydes, without the common problem of over-addition that plagues other carbonyl precursors. wikipedia.org

The stability of the tetrahedral intermediate formed upon nucleophilic attack is attributed to chelation by the methoxy (B1213986) group, which prevents its collapse and subsequent second addition of the nucleophile. wikipedia.org

Formation of Aldehydes and Ketones from Weinreb Amides

A primary application of Weinreb amides is their conversion into aldehydes and ketones. organic-chemistry.org This transformation is highly reliable and proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.org

Aldehyde Synthesis: Weinreb amides can be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). wikipedia.orgorientjchem.org The reaction typically proceeds at low temperatures to prevent over-reduction to the corresponding alcohol.

R-CON(OCH₃)CH₃ + [H] --(Reducing Agent)--> R-CHO

Ketone Synthesis: The reaction of Weinreb amides with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium reagents (R'Li), provides a general and efficient method for the synthesis of ketones. wikipedia.orgmychemblog.com The chelated tetrahedral intermediate ensures that the reaction stops at the ketone stage. wikipedia.org

R-CON(OCH₃)CH₃ + R'M --(Workup)--> R-CO-R'

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Weinreb Amide | LiAlH₄ | Aldehyde | wikipedia.orgorientjchem.org |

| Weinreb Amide | DIBAL-H | Aldehyde | |

| Weinreb Amide | Grignard Reagent (R'MgX) | Ketone | wikipedia.orgmychemblog.com |

| Weinreb Amide | Organolithium Reagent (R'Li) | Ketone | wikipedia.orgmychemblog.com |

Synthesis of Complex Molecular Architectures

The reliability and functional group tolerance of the Weinreb amide chemistry have made it an indispensable tool in the total synthesis of complex natural products. wikipedia.org Its ability to introduce a carbonyl group at a late stage of a synthetic sequence without affecting other sensitive functionalities is particularly advantageous.

Notable examples of natural products synthesized using Weinreb amide methodology include:

Macrosphelides A and B: These macrolides, possessing antifungal and anti-angiogenic properties, were synthesized utilizing a Weinreb amide intermediate to construct a key ketone fragment. wikipedia.org

Amphidinolide J: In the total synthesis of this cytotoxic macrolide, a Weinreb amide was employed to introduce a carbonyl group that was crucial for a subsequent olefination reaction. wikipedia.org

Spirofungins A and B: The synthesis of these antifungal agents involved the use of a Weinreb amide to prepare a key ketone intermediate, which was then elaborated to the final spiroketal core. wikipedia.org

Reaction as a Nucleophile in Organic Transformations

Beyond its role in the formation of Weinreb amides, N,N-dimethylhydroxylamine can also act as a nucleophile in various organic transformations. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new N-C, N-O, or N-X bonds.

For instance, N,O-disubstituted hydroxylamines can undergo nucleophilic addition to activated double bonds, such as those in α,β-unsaturated carbonyl compounds, in a Michael-type addition. They can also react with alkylating agents to form quaternary hydroxylammonium salts. The nucleophilicity of the nitrogen atom is influenced by steric and electronic factors, and its reactivity can be modulated by the choice of reaction conditions. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the compound "this compound" as a singular reagent for the synthetic methodologies outlined in the user's request.

The search results did yield information on related, but chemically distinct, topics:

Hydroxylamine hydrochloride and oxalic acid: This combination is used for the synthesis of oximes from aldehydes and ketones. In this system, oxalic acid acts as a catalyst for the oximation reaction with hydroxylamine hydrochloride.

N,N-dimethylhydroxylamine oxalate: This salt has been studied as a source of N,N-dimethylaminoxyl radicals. The focus of this research is on radical chemistry, which is outside the scope of the requested synthetic methodologies for oxime formation.

N,O-dimethylhydroxylamine: This isomer of N,N-dimethylhydroxylamine is a well-known reagent, particularly in its hydrochloride salt form, used for the synthesis of Weinreb amides.

However, no literature was found that specifically describes the preparation or application of a combined "this compound" reagent for the formation of oximes and related nitrogen-containing compounds, or for the development of novel reagents and intermediates as per the requested article structure.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified outline and content inclusions, as there is no scientific basis in the provided search results to support such an article.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of N,N-Dimethylhydroxylamine and its Oxalate (B1200264) Adducts

N,N-dimethylhydroxylamine (DMH) exhibits versatile redox chemistry, functioning both as a reducing agent and being susceptible to oxidation. Its reactivity is of significant interest, particularly in industrial applications such as nuclear fuel reprocessing. The presence of oxalate can influence these redox reactions, often by chelating metal ions that may act as catalysts.

The oxidation of N,N-dimethylhydroxylamine has been investigated using various oxidizing agents, revealing complex mechanistic pathways.

Oxidation by Hexachloroiridate(IV): The aqueous oxidation of DMH by the one-electron oxidant hexachloroiridate(IV), [IrCl₆]²⁻, has been studied to understand its electron transfer processes. acs.orgacs.org This reaction can be subject to catalysis by metal ions like Fe²⁺ and Cu²⁺; however, this catalytic activity can be suppressed by the addition of oxalate (e.g., 1 mM). acs.orgacs.orgresearcher.life

The uncatalyzed reaction yields hexachloroiridate(III) ([IrCl₆]³⁻) and a nitrone, (CH₃)N(O)CH₂. acs.orgresearcher.life The reaction's rate law contains two terms, corresponding to the oxidation of both the neutral form, (CH₃)₂NOH, and its deprotonated form, (CH₃)₂NO⁻. acs.orgresearcher.life The proposed mechanism involves rate-limiting electron-transfer steps from these two DMH forms, which generates their corresponding radical species. acs.orgresearcher.life The final nitrone product is formed from the subsequent oxidation of the DMH radical, (CH₃)₂NO•. acs.orgresearcher.life

Oxidation by Nitrous Acid: In the context of nuclear fuel reprocessing, which often uses nitric acid solutions, the reaction of DMH with nitrous acid (HNO₂) is of great importance. inl.gov N,N-dimethylhydroxylamine has been shown to be an effective scavenger of nitrous acid. inl.gov In 0.1M nitric acid, it demonstrates rapid kinetics for nitrous acid destruction, following a first-order rate law. inl.gov It is estimated that one molecule of DMH can destroy one to two molecules of nitrous acid. inl.gov This reactivity is crucial in processes where nitrous acid can interfere with desired separation chemistries. rsc.orgosti.gov The oxidation of DMH by nitrous acid is a key reaction that allows it to function effectively as a holding reductant in these systems. researchgate.net

A primary application of N,N-dimethylhydroxylamine's reducing power is in the aqueous reprocessing of spent nuclear fuel, such as in modified PUREX (Plutonium-Uranium Reduction Extraction) processes. inl.govresearchgate.net In these processes, the separation of actinides like plutonium and neptunium (B1219326) from uranium is achieved by exploiting their different redox properties. inl.govcresp.orgiaea.org

DMH is employed as a "salt-free" reductant, meaning its decomposition products are gases and water, which simplifies waste management. researchgate.net Its primary function is to reduce Pu(IV) to Pu(III) and Np(VI) to Np(V). inl.govresearchgate.net The lower oxidation states, Pu(III) and Np(V), are less extractable into the organic solvent phase (typically containing tributyl phosphate (B84403), TBP) used in the process, allowing them to be separated from U(VI), which remains in the organic phase. inl.govresearchgate.net

The advantages of using DMH in this context include its high efficiency and rapid reduction kinetics. inl.gov The mechanism involves the transfer of a hydrogen atom from the reductant to an axial oxygen atom of the actinyl ion (e.g., NpO₂²⁺), leading to the cleavage of the N–H bond and the formation of an O–H bond. researchgate.net

Table 1: Role of N,N-Dimethylhydroxylamine in Spent Fuel Reprocessing

| Process Step | Target Ion | Initial Oxidation State | Reduced Oxidation State | Purpose |

|---|---|---|---|---|

| Plutonium Stripping | Plutonium (Pu) | +4 | +3 | Separate Pu from U by making it preferentially soluble in the aqueous phase. inl.gov |

| Neptunium Separation | Neptunium (Np) | +6 | +5 | Separate Np from U and Pu by reducing it to the inextractable Np(V) state. researchgate.net |

The redox chemistry of N,N-dimethylhydroxylamine is characterized by single electron transfer (SET) pathways and the formation of radical intermediates. During its oxidation, the initial step is the abstraction of an electron to form a radical cation or, after deprotonation, the N,N-dimethylaminoxyl radical, (CH₃)₂NO•, also known as the dimethylnitroxyl radical. acs.orgresearcher.life

This radical intermediate has been detected by electron spin resonance (ESR) spectroscopy in reactions with oxidizing agents like oxyhemoglobin. nih.gov The dimethylnitroxyl radical is noted to be significantly more stable than the corresponding radical derived from unsubstituted hydroxylamine (B1172632) (NH₂O•). nih.gov The subsequent fate of this radical determines the final oxidation products. For instance, in the oxidation by [IrCl₆]²⁻, the (CH₃)₂NO• radical is further oxidized to form a nitrone. acs.orgresearcher.life

Mechanistic Studies of N-O Bond Transformations

The nitrogen-oxygen (N-O) single bond is relatively weak, making its cleavage a key feature of the reactivity of hydroxylamine derivatives. nih.govmdpi.com This transformation is central to many of its synthetic and industrial applications.

The reductive cleavage of the N-O bond is a fundamental transformation for hydroxylamines. researchgate.net This reaction pathway is synthetically valuable as it can unmask amine and alcohol functionalities. nih.gov Various reagents and catalytic systems have been developed to achieve this transformation under mild conditions. rsc.orgrsc.org For example, low-valent iron complexes can catalyze the reductive cleavage of N–O bonds in related oxazine (B8389632) structures. rsc.org The process is thermodynamically favorable due to the exchange of a weak N-O bond for stronger C-H or H-O bonds. nih.gov In the context of its reducing action on actinides, the N-O bond is not directly cleaved, but the transfer of the hydroxyl hydrogen atom is the key mechanistic step. researchgate.net

Role in the Formation of Aminoxyl Radicals

The compound formed between N,N-dimethylhydroxylamine and oxalic acid, N,N-dimethylhydroxylammonium oxalate, serves as a precursor for the generation of N,N-dimethylaminoxyl radicals, which are also known as nitroxyl (B88944) radicals. researchgate.net The formation of these radicals from N,N-disubstituted hydroxylamines is a result of a one-electron oxidation process. This transformation is a key feature of the chemical reactivity of hydroxylamines in general. In various chemical environments, N,N-dimethylhydroxylamine can be oxidized to its corresponding aminoxyl radical. For instance, the reaction of N,N-dimethylhydroxylamine with oxidizing agents leads to the formation of the stable N,N-dimethylaminoxyl radical. scispace.com The presence of the oxalate counter-ion in the salt provides a specific chemical environment that can influence this process.

Radical Chemistry and Spin Trapping Applications

Generation and Detection of N,N-Dimethylaminoxyl Radicals

The generation of N,N-dimethylaminoxyl radicals from N,N-dimethylhydroxylammonium oxalate is a significant aspect of its chemistry. researchgate.net These radicals are notably stable, which allows for their detection and characterization using Electron Paramagnetic Resonance (EPR) spectroscopy. scispace.com EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. The spectrum obtained from EPR provides information about the electronic structure of the radical and its interaction with its environment. nih.gov

The N,N-dimethylaminoxyl radical, once formed, exhibits a characteristic EPR spectrum. The primary interaction that shapes the spectrum is the hyperfine coupling between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I = 1), which splits the signal into three main lines of equal intensity. Further splitting of these lines is caused by the hyperfine coupling with the protons of the two methyl groups. This results in a complex but well-resolved multiplet pattern that is a unique fingerprint of the N,N-dimethylaminoxyl radical. The stability of this radical is considerably higher than that of the unsubstituted hydroxylamine radical (NH₂O•). scispace.com

Table 1: Expected EPR Spectral Characteristics for N,N-Dimethylaminoxyl Radical

| Parameter | Description | Expected Observation |

| g-value | A dimensionless constant that is characteristic of the radical's electronic environment. | Typically close to the free electron g-value of ~2.0023 for organic radicals. |

| Hyperfine Coupling | The interaction between the electron spin and the spins of nearby magnetic nuclei. | - a(¹⁴N): A large coupling constant to the nitrogen nucleus, resulting in a primary triplet. - a(¹H): Smaller coupling constants to the six equivalent protons of the two methyl groups, leading to further splitting of each of the three nitrogen lines into a septet. |

Reaction Pathways Involving Radical Intermediates

The formation of the N,N-dimethylaminoxyl radical from N,N-dimethylhydroxylamine proceeds via a one-electron oxidation. This process can be initiated by various oxidizing agents or conditions. While the specific role of the oxalate ion in initiating this process is not detailed in the available literature, the thermal decomposition of similar organic salts can lead to redox reactions. In the case of N,N-dimethylhydroxylammonium oxalate, it is plausible that thermal stress could facilitate an electron transfer, leading to the formation of the aminoxyl radical and subsequent decomposition products of the oxalate dianion.

Once generated, the N,N-dimethylaminoxyl radical can participate in various chemical reactions. Aminoxyl radicals are known to act as spin traps, where they react with short-lived, highly reactive radicals to form more stable radical adducts that can be more easily detected by EPR. However, N,N-dimethylhydroxylamine itself is not a spin trap; rather, its oxidation product, the N,N-dimethylaminoxyl radical, is the stable radical species that is observed.

The reaction pathways of aminoxyl radicals are diverse. They can undergo further oxidation or reduction, participate in disproportionation reactions, or react with other radical species. The specific pathways will be dependent on the reaction conditions, including the solvent, temperature, and the presence of other reactive species.

Acid-Base Equilibria and Proton Transfer Dynamics

Protonation States and pKa Determination

The compound "N,N-dimethylhydroxylamine; oxalic acid" is a salt formed from the reaction of a weak base (N,N-dimethylhydroxylamine) and a diprotic weak acid (oxalic acid). The protonation states of the individual species in solution are governed by their respective pKa values and the pH of the solution.

N,N-dimethylhydroxylamine is a weak base, and its conjugate acid, the N,N-dimethylhydroxylammonium ion, has a reported pKa value of 5.2. Oxalic acid is a diprotic acid with two successive deprotonation steps, characterized by pKa1 and pKa2 values.

Table 2: pKa Values for N,N-dimethylhydroxylamine and Oxalic Acid

| Compound | pKa Value | Equilibrium |

| N,N-dimethylhydroxylammonium ion | 5.2 | (CH₃)₂NOH₂⁺ ⇌ (CH₃)₂NOH + H⁺ |

| Oxalic Acid (pKa1) | 1.27 | H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ |

| Hydrogen Oxalate (pKa2) | 4.28 | HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺ |

In the solid state, the salt is expected to consist of the N,N-dimethylhydroxylammonium cation, [(CH₃)₂NOH₂]⁺, and the hydrogen oxalate anion, [HC₂O₄]⁻, or the oxalate dianion, [C₂O₄]²⁻, depending on the stoichiometry of the salt formation. When dissolved in a solvent like water, the equilibrium between the different protonated and deprotonated forms of both the amine and the carboxylic acid will be established, and the dominant species will depend on the resulting pH of the solution.

Influence of Solvent and Temperature on Ionic Species Stability

Influence of Solvent:

The choice of solvent can significantly affect the acid-base equilibria and the stability of the salt.

Polar Protic Solvents (e.g., water, methanol): These solvents can effectively solvate both the cations and anions through hydrogen bonding and dipole-dipole interactions, promoting the dissolution of the salt and the separation of the ionic species. Changes in solvent polarity and hydrogen bonding ability can shift the pKa values of the acidic and basic components, thereby altering the concentrations of the different protonated species at equilibrium.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the salt is likely to be sparingly soluble. If dissolution occurs, it would predominantly exist as tight ion pairs rather than free ions.

Influence of Temperature:

Temperature can affect the stability of the N,N-dimethylhydroxylammonium oxalate salt in several ways:

Solubility: The solubility of the salt in a given solvent is generally temperature-dependent.

Equilibria: The acid-base dissociation constants (pKa values) are temperature-dependent, meaning that a change in temperature will shift the position of the proton transfer equilibria in solution.

Thermal Decomposition: At elevated temperatures, the salt may undergo thermal decomposition. The decomposition of ammonium (B1175870) carboxylate salts often proceeds via proton transfer to form the free amine and carboxylic acid, which can then undergo further reactions. For N,N-dimethylhydroxylammonium oxalate, a potential decomposition pathway could involve the formation of N,N-dimethylhydroxylamine and oxalic acid, followed by redox reactions that could lead to the generation of the N,N-dimethylaminoxyl radical. The thermal decomposition of metal oxalates is known to produce carbon dioxide and, in some cases, carbon monoxide, suggesting that the oxalate portion of the salt is susceptible to decarboxylation upon heating. rwth-aachen.de

Role in Catalytic and Stoichiometric Reactions

The chemical reactivity of the salt this compound is intrinsically linked to the behavior of its constituent components. The compound serves as a stable, solid source of N,N-dimethylhydroxylamine and can act as a precursor for the formation of the N,N-dimethylaminoxyl radical. This radical and the parent hydroxylamine are key intermediates in various stoichiometric transformations.

A primary and well-documented stoichiometric reaction involving N,N-dimethylhydroxylamine is its oxidation to form N-methyl-N-(methylidene)amine N-oxide, a nitrone. This transformation is a formal dehydrogenation and represents a significant synthetic route to this class of compounds. The process involves a two-electron oxidation mechanism. While this compound provides the hydroxylamine substrate, an external oxidizing agent is required to facilitate the reaction.

The conversion of N,N-disubstituted hydroxylamines, such as N,N-dimethylhydroxylamine, into nitrones is a fundamental stoichiometric process in organic synthesis. chimia.chnih.gov Nitrones are valuable synthetic intermediates, notably for their use as 1,3-dipoles in cycloaddition reactions to construct nitrogen-containing heterocycles. chimia.ch The direct oxidation of the hydroxylamine is one of the most straightforward methods for their preparation. nih.gov

Research has identified several stoichiometric oxidants capable of effecting this transformation under mild conditions. chimia.charkat-usa.org The choice of reagent can influence reaction efficiency, yield, and compatibility with other functional groups. Historically, toxic heavy metal oxidants such as mercuric oxide (HgO) were commonly used, but safer and more practical alternatives have been developed. chimia.charkat-usa.org

Key findings from studies on the oxidation of various N,N-disubstituted hydroxylamines are summarized below, illustrating the typical reagents, conditions, and yields for this class of reaction.

| Oxidizing Agent | Equivalents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mercuric Oxide (HgO) | Not specified | Not specified | Not specified | Not specified | 90 | chimia.ch |

| Sodium Hypochlorite (NaOCl) | ~1.3 | CH₂Cl₂ | 0°C to RT | 2-25 h | 57 | chimia.ch |

| Manganese Dioxide (MnO₂) | 1.5 | Not specified | Not specified | Not specified | 85 | chimia.ch |

| Hydroxylamine Substrate | Oxidizing Agent | Base | Solvent | Temperature | Yield (%) of Nitrone | Reference |

|---|---|---|---|---|---|---|

| N,N-Dibenzylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride | DBU | CH₂Cl₂ | -78°C | 95 | arkat-usa.org |

| N-Benzyl-N-methylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride | DBU | CH₂Cl₂ | -78°C | 94 | arkat-usa.org |

| N,N-Dicyclohexylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride | DBU | CH₂Cl₂ | -78°C | 86 | arkat-usa.org |

| N-Hydroxypiperidine | N-t-butylbenzenesulfinimidoyl chloride | DBU | Toluene (B28343) | -45°C | High (trapped in situ) | arkat-usa.org |

The oxidation of N,N-dialkylhydroxylamines to nitrones is understood to proceed via a two-electron oxidation pathway. researchgate.net The initial step is the formation of the N,N-dimethylaminoxyl radical through a one-electron oxidation of the hydroxylamine. A second oxidation step, or a disproportionation/elimination pathway, then leads to the final nitrone product. The presence of at least one α-hydrogen is a prerequisite for the formation of the nitrone.

The reaction mechanism when using an oxidant like N-t-butylbenzenesulfinimidoyl chloride in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is proposed to involve an intermediate formed between the hydroxylamine and the oxidizing agent. arkat-usa.org This is followed by an intramolecular proton transfer, leading to the formation of the nitrone product. arkat-usa.org

While the compound this compound is not directly a catalytic species, its role as a stable precursor to N,N-dimethylhydroxylamine makes it a valuable reagent for these types of stoichiometric transformations.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy explores the quantized vibrational states of a molecule. For N,N-dimethylhydroxylamine oxalate (B1200264), it offers a distinct molecular fingerprint and reveals crucial information about the hydrogen bonding network that defines its solid-state structure.

FTIR spectroscopy analyzes the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique profile of the compound's functional groups. In N,N-dimethylhydroxylamine oxalate, the spectrum is characterized by contributions from both the N,N-dimethylhydroxylammonium cation and the oxalate anion.

Significant features in the FTIR spectrum include broad absorption bands in the high-frequency region (typically 2500–3400 cm⁻¹), which are indicative of the O-H and N-H stretching vibrations involved in strong hydrogen bonds. The asymmetric and symmetric stretching vibrations of the carbonyl (C=O) groups in the oxalate anion are prominent in the 1600–1700 cm⁻¹ range. Other key absorptions correspond to C-O stretching, O-H bending, and C-N stretching modes.

Table 1: Characteristic FTIR Absorption Bands for N,N-dimethylhydroxylamine Oxalate

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3400–2500 | O-H and N-H stretching (hydrogen-bonded) |

| 1700–1600 | C=O asymmetric and symmetric stretching (oxalate) |

| 1400–1300 | C-O stretching and O-H bending (oxalate) |

| 1200–1000 | C-N stretching (N,N-dimethylhydroxylammonium) |

Note: The precise positions of these bands can be influenced by the sample's physical state and the specifics of the crystal lattice.

Raman spectroscopy, which measures the inelastic scattering of light, serves as a valuable complement to FTIR. It is particularly effective for detecting vibrations of non-polar and symmetric bonds. For the oxalate anion, Raman spectroscopy can clearly identify the symmetric C=O stretching modes and the C-C single bond stretch. Strong signals for metal oxalates are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net For example, studies on various metal oxalates show their strongest Raman signals between 1441 cm⁻¹ and 1513 cm⁻¹. researchgate.net This technique helps to build a more complete picture of the vibrational landscape of N,N-dimethylhydroxylamine oxalate when used in conjunction with FTIR.

Resonance Spectroscopies for Structural Assignment and Dynamics

Resonance spectroscopies provide atom-specific information, enabling precise structural assignments and the study of molecular dynamics.

NMR spectroscopy is a cornerstone technique for determining molecular structure in solution.

¹H NMR: The proton NMR spectrum of the N,N-dimethylhydroxylammonium cation would feature a distinct signal for the six equivalent methyl (–CH₃) protons. The protons attached to nitrogen and oxygen (N-H and O-H) would likely appear as broader signals, with chemical shifts that are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum would show two primary signals: one for the methyl carbons of the cation and another for the equivalent carboxylate carbons of the oxalate anion.

¹⁵N NMR: While less common, ¹⁵N NMR could directly probe the nitrogen atom's electronic environment within the N,N-dimethylhydroxylammonium cation, offering further structural validation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N-dimethylhydroxylamine Oxalate

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -N(CH₃)₂ | ~2.8–3.3 |

| ¹H | -NH-OH | Broad, variable |

| ¹³C | -N(CH₃)₂ | ~45–55 |

Note: These are estimated values in a suitable deuterated solvent; actual shifts may vary.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect species with unpaired electrons, such as free radicals. nih.gov The parent compound, N,N-dimethylhydroxylamine oxalate, is a diamagnetic species and therefore EPR-silent. However, hydroxylamine (B1172632) derivatives can be oxidized to form stable nitroxide radicals. nih.gov EPR spectroscopy would be the definitive method to detect and characterize any radical intermediates that might arise from the oxidation or decomposition of the N,N-dimethylhydroxylamine cation, for example, the N,N-dimethylaminoxyl radical. researchgate.net This makes EPR a crucial tool for studying the compound's reactivity and potential degradation pathways. nih.govresearchgate.net

Mass Spectrometry for Compositional Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of the components and to deduce their structure from fragmentation patterns.

When analyzing N,N-dimethylhydroxylamine oxalate, the N,N-dimethylhydroxylamine component is typically ionized and detected. The molecular ion of N,N-dimethylhydroxylamine would appear at an m/z corresponding to its molecular weight. Since nitrogen has an even atomic mass but typically forms an odd number of bonds, compounds with a single nitrogen atom, like N,N-dimethylhydroxylamine, will have an odd nominal molecular mass. whitman.edu The subsequent fragmentation of this ion provides structural confirmation. Common fragmentation pathways for amines and related compounds involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.orgmiamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for the N,N-dimethylhydroxylamine Cation

| m/z Value | Possible Fragment Ion |

|---|---|

| 61 | [(CH₃)₂NOH]⁺ (Molecular Ion) |

| 60 | [(CH₃)₂NO]⁺ (Loss of H) |

| 46 | [(CH₃)₂N]⁺ (Loss of OH) |

| 43 | [CH₃NOH]⁺ (Loss of CH₃) |

Note: The relative intensities of these fragments depend on the ionization method and energy.

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Characterization of Derivatives

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) serves as a powerful analytical tool for the characterization of complex mixtures. In the context of N,N-dimethylhydroxylamine, this technique is particularly useful for identifying its derivatives, such as tertiary amine-N-oxides in metabolic studies. A methodology has been developed for the rapid characterization of dialkyl tertiary amine-N-oxide metabolites based on their structurally dependent dissociation pathways.

The core of this method involves identifying diagnostic neutral losses in the collision-induced dissociation (CID) mass spectra. For derivatives containing the N,N-dimethylhydroxylamine moiety, a characteristic loss of this group is frequently observed. Researchers identified the diagnostic losses of N,N-dimethylhydroxylamine by analyzing a diverse library of compounds using ESI-low-energy CID-MS/MS. This neutral loss was observed in 89% of the product ion spectra acquired, making it a reliable marker for identification. The resulting product ions are often unstable and undergo further fragmentation. By creating reconstructed ion current chromatograms (RICCs) for the specific m/z values of product ions formed through this diagnostic loss, analysts can selectively detect and identify these N-oxide derivatives in a complex matrix. This approach is noted for being rapid, independent of the specific MS/MS platform, and capable of localizing the site of oxidation, offering a significant advantage over other identification tools.

| Parameter | Description | Key Finding/Application |

|---|---|---|

| Analytical Goal | Characterization of dialkyl tertiary amine-N-oxides. | Identification of metabolites in complex mixtures. |

| Ionization Technique | Electrospray Ionization (ESI). | Suitable for polar and thermally labile molecules. |

| Fragmentation | Low-energy Collision-Induced Dissociation (CID). | Produces structurally significant fragment ions. |

| Diagnostic Signal | Neutral loss of N,N-dimethylhydroxylamine. | Observed in 89% of relevant low-energy CID product ion spectra. |

| Data Analysis | Reconstructed Ion Current Chromatograms (RICCs). | Selective detection based on characteristic product ions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For N,N-dimethylhydroxylamine, GC-MS can be employed to analyze its presence as a volatile product, for instance, in outgassing studies of materials. In one such study, mass spectrometry was used to characterize the molecular outgassing from a polyimide film, where N,N-dimethylhydroxylamine was identified as one of the main volatile species. The mass spectrometry signals corresponding to N,N-dimethylhydroxylamine were plotted to understand its diffusion behavior from the material. This type of analysis is crucial for quality control in industries where material outgassing can contaminate sensitive environments, such as in space applications.

| Technique | Application | Analyte | Significance |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile products from material outgassing. | N,N-dimethylhydroxylamine | Allows for the identification and monitoring of volatile contaminants. |

Diffraction Techniques for Crystalline Structure Determination

Single Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters

For the compound N,N-dimethylhydroxylamine; oxalic acid, which forms an ionic salt (N,N-dimethylhydroxylammonium oxalate), SCXRD would be the ideal technique to unambiguously determine its crystal structure. However, a search of published scientific literature did not yield specific, complete crystallographic data for N,N-dimethylhydroxylammonium oxalate. While the technique has been used to elucidate the molecular structure of nitroxides derived from N,N-dimethylhydroxylamine oxalate, the structural data for the parent salt itself is not detailed in the available resources. An SCXRD analysis would provide the parameters listed in the table below, defining its solid-state structure.

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the compound (C₄H₉NO₅). |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Hydrogen Bonding Network | Details of intermolecular interactions that stabilize the crystal packing. |

Applications in Advanced Chemical Synthesis and Materials Science

Role in Directed Organic Synthesis Methodologies

In the realm of organic synthesis, the components of this compound are instrumental in the controlled construction of complex molecular architectures necessary for pharmaceuticals, agrochemicals, and heterocyclic structures.

N,N-dimethylhydroxylamine and its salts are key reagents in the synthesis of Weinreb amides, which are stable and versatile intermediates in pharmaceutical production. wikipedia.orgresearchgate.netchemicalbook.com These amides are formed through the coupling of N,O-dimethylhydroxylamine (a closely related derivative) with carboxylic acids. researchgate.netresearchgate.net The resulting Weinreb amides can then react with organometallic reagents to produce ketones or be reduced to form aldehydes, both of which are fundamental building blocks for more complex active pharmaceutical ingredients. researchgate.net This method avoids the common problem of over-addition that occurs with more reactive reagents. researchgate.net

Furthermore, the oxalic acid moiety is a precursor to N,N′-dialkoxy-N,N′-dialkyl oxamides, which are recognized as valuable synthetic intermediates for pharmaceuticals. google.com The synthesis involves reacting an oxalic acid diester with an N-alkyl-O-alkylhydroxylamine in the presence of a base. google.com This process provides an industrially suitable method that uses safe starting materials to produce these important intermediates in high yield. google.com

| Precursor/Reagent | Intermediate Formed | Significance in Synthesis | Reference |

|---|---|---|---|

| N,O-Dimethylhydroxylamine Hydrochloride | Weinreb Amides | Stable intermediates for the controlled synthesis of ketones and aldehydes. | wikipedia.orgchemicalbook.com |

| Oxalic Acid Diester & N-alkyl-O-alkylhydroxylamine | N,N′-dialkoxy-N,N′-dialkyl oxamides | Useful intermediates for the production of various medicines. | google.com |

The application of N,N-dimethylhydroxylamine derivatives extends to the agrochemical sector, where the synthesis of Weinreb amides is also a crucial step. nbinno.com These intermediates are vital for constructing the complex molecular frameworks of many modern herbicides and pesticides. nbinno.com The controlled reactions they enable allow for the precise assembly of the active ingredients, which is essential for the specificity of crop protection products. nbinno.com

Similarly, N,N′-dialkoxy-N,N′-dialkyl oxamides, derived from oxalic acid, are important synthetic intermediates for agricultural chemicals. google.com Additionally, oxalic acid can be used as a carbon monoxide (CO) surrogate in the N-formylation of anilines to produce formanilides. nih.gov These formanilides are valuable intermediates for a range of agrochemicals. nih.gov The reaction of oxalic acid with other heterocyclic scaffolds, such as 2-aminobenzoxazole (B146116), to form molecular salts also highlights its role in creating precursors for the agrochemical industry. nih.gov

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and the reagents derived from N,N-dimethylhydroxylamine and oxalic acid are instrumental in their synthesis. N,O-dimethylhydroxylamine hydrochloride is used in the preparation of 2-acyloxazoles, a class of heterocyclic compounds, from 2-oxazolemagnesium chloride. chemicalbook.comsigmaaldrich.com

Oxalic acid and its derivatives also play a significant role. For example, formanilides produced using oxalic acid as a CO source are key intermediates for synthesizing various nitrogen-bridged heterocycles, including N-aryl imidazoles and 1,2-dihydroquinolines. nih.gov The ability of oxalic acid to form stable crystalline salts with heterocyclic bases like 2-aminobenzoxazole is another route through which it facilitates the development of new heterocyclic materials. nih.gov

Application as Modifiers and Initiators in Polymer Science

In materials science, N,N-dimethylhydroxylamine and its oxalate (B1200264) salt are particularly important in the production of synthetic polymers, where they function to control reaction kinetics and stabilize the final product.

N,N-dialkylhydroxylamines are effective "shortstopping" agents in free-radical emulsion polymerization, a process used to create synthetic rubber latexes. google.com The addition of a shortstopping agent terminates the polymerization reaction once the desired monomer conversion is reached, which is critical for controlling the properties of the final polymer. google.com N,N-dimethylhydroxylamine is explicitly mentioned as one such agent. google.com

Significantly, bis-oxalate salts of N,N-dialkylhydroxylamines have been identified as highly effective shortstoppers for both hot and cold emulsion polymerization processes in the manufacturing of synthetic rubber. google.com This demonstrates a direct application of the "N,N-dimethylhydroxylamine; oxalic acid" salt in controlling polymer synthesis. google.com These compounds effectively terminate the free-radical mechanism, preventing further chain growth and ensuring the consistency of the polymer latex. google.com

| Stopping Agent | Polymerization Process | Application | Reference |

|---|---|---|---|

| N,N-dimethylhydroxylamine | Emulsion Polymerization | Synthetic Rubber Latex | google.com |

| N,N-diethylhydroxylamine | Emulsion Polymerization | Synthetic Rubber Latex | google.com |

| N,N-diisopropylhydroxylamine | Emulsion Polymerization | Synthetic Rubber Latex | google.com |

| Bis-oxalate salts of N,N-dialkylhydroxylamines | Hot and Cold Emulsion Polymerization | Synthetic Rubber Latices | google.com |

The components of the title compound also contribute to enhancing the final properties of polymeric materials. Oxalic acid is used in the processing of natural rubber to retard enzymatic discoloration, a form of degradation that affects the material's quality and appearance. nih.gov By preventing this browning, it helps maintain the desired material properties.

Integration into Functional Materials and Chemical Reagents

The integration of N,N-dimethylhydroxylamine and related compounds into functional materials and chemical reagents is a field of ongoing research and development. These efforts are primarily focused on leveraging the unique reactivity of the hydroxylamine (B1172632) functional group and the coordinating properties of both molecules to create novel catalysts, ligands, and sensing systems.

Design of Specialized Catalysts and Ligands

N,N-dimethylhydroxylamine has been investigated for its role as an organocatalyst. Specifically, its hydrochloride salt can be used to catalyze the Morita-Baylis-Hillman reaction by lowering the activation energy of the rate-determining aldol (B89426) step. This catalytic activity highlights its potential in facilitating carbon-carbon bond formation in organic synthesis.

Furthermore, N,N-dimethylhydroxylamine is utilized in the synthesis of specific organoboron compounds, such as 4,4-dimethyl-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane, demonstrating its utility as a reagent in creating complex heterocyclic structures. The coordination chemistry of N,N-dimethylhydroxylamine has also been explored. For instance, it undergoes catalytic disproportionation to its corresponding amine and oxidation products in the presence of a pentacyanoferrate(II) complex. This reaction proceeds through an initial coordination of the N,N-dimethylhydroxylamine to the iron center, indicating its ability to act as a ligand. nih.gov

| Compound | Role in Catalysis/Ligand Synthesis |

| N,N-dimethylhydroxylamine hydrochloride | Organocatalyst for the Morita-Baylis-Hillman reaction. |

| N,N-dimethylhydroxylamine | Reagent in the synthesis of organoboron heterocyclic compounds. |

| N,N-dimethylhydroxylamine | Acts as a ligand, coordinating to a pentacyanoferrate(II) complex, leading to catalytic disproportionation. nih.gov |

Components in Chemical Sensing and Detection Systems (excluding biological sensing)

While N,N-dimethylhydroxylamine itself is not a common component in the design of chemical sensing and detection systems, the broader class of hydroxylamines and their derivatives are recognized for their redox properties, which are fundamental to the operation of many electrochemical sensors. The development of sensors for various analytes often involves the modification of electrode surfaces with specific functional groups to enhance selectivity and sensitivity. Although direct applications of N,N-dimethylhydroxylamine in this area are not widely documented, its chemical properties suggest potential for future exploration in the development of novel sensing platforms.

Utilization in Industrial Process Optimization

In the realm of industrial chemistry, both N,N-dimethylhydroxylamine and oxalic acid play significant roles in the optimization of complex processes, most notably in the nuclear fuel cycle. Their applications in this sector are driven by their specific redox and complexing properties.

Role in Nuclear Fuel Reprocessing Technologies

In nuclear fuel reprocessing, specifically within the PUREX (Plutonium and Uranium Recovery by Extraction) process, N,N-dimethylhydroxylamine, often abbreviated as DMHAN, serves as a crucial salt-free reducing agent. inl.gov Its primary function is to selectively reduce Pu(IV) to Pu(III), which is less extractable by the organic solvent (typically tributyl phosphate (B84403) in kerosene), thus allowing for the separation of plutonium from uranium. inl.govwikipedia.org

One of the key advantages of using DMHAN is its rapid kinetics in the destruction of nitrous acid (HNO₂). inl.gov Nitrous acid can interfere with the desired separation process by oxidizing Pu(III) back to Pu(IV). DMHAN effectively scavenges nitrous acid, ensuring the stability of Pu(III) in the aqueous phase. inl.gov Research has shown that one molecule of DMHAN can destroy one to two molecules of nitrous acid. inl.gov This application has been notably implemented in uranium-plutonium separation and plutonium concentration cycles in China, where it is valued for its high efficiency and the fact that it does not produce hydrazoic acid, a hazardous byproduct. inl.gov

Oxalic acid also plays a critical, albeit different, role in the back end of the nuclear fuel cycle. It is used as a precipitating agent to recover plutonium from the purified product stream. By adding oxalic acid to a solution containing plutonium nitrate, plutonium oxalate is precipitated. This solid is then calcined to produce plutonium dioxide (PuO₂), a stable form suitable for storage or for use in the fabrication of new nuclear fuel, such as mixed oxide (MOX) fuel.

| Compound | Role in Nuclear Fuel Reprocessing |

| N,N-dimethylhydroxylamine (DMHAN) | Reducing agent for the separation of plutonium from uranium. inl.govwikipedia.org |

| N,N-dimethylhydroxylamine (DMHAN) | Scavenger of nitrous acid to stabilize Pu(III). inl.gov |

| Oxalic Acid | Precipitating agent for the recovery of plutonium as plutonium oxalate. |

General Industrial Synthesis Applications of Hydroxylamines

While the industrial applications of N,N-dimethylhydroxylamine are somewhat specialized, the broader class of hydroxylamines sees extensive use in various synthetic processes. A significant application for a related isomer, N,O-dimethylhydroxylamine, is in the synthesis of Weinreb amides. nbinno.comchemicalbook.com These amides are valuable intermediates in organic synthesis because they react with organometallic reagents to produce ketones in a controlled manner, avoiding the over-addition that can occur with other carboxylic acid derivatives. nbinno.com This method is widely used in the pharmaceutical and fine chemical industries for the construction of complex molecules. nbinno.com

A specific industrial application for N,N-dimethylhydroxylamine is its use as a polymer-chain terminator. In polymerization reactions, controlling the chain length is crucial for determining the properties of the final polymer. By introducing a chain terminator like N,N-dimethylhydroxylamine, the growth of polymer chains can be halted at a desired molecular weight.

Degradation Pathways and Environmental Chemical Fate Non Biological Context

Hydrolytic Stability and Decomposition Kinetics in Aqueous Systems

Hydrolysis represents a critical degradation pathway for many organic compounds in aqueous environments. The stability of N,N-dimethylhydroxylamine and oxalic acid is significantly influenced by the pH and temperature of the surrounding water.

Acidic Hydrolysis Mechanisms

N,N-dimethylhydroxylamine: Under acidic conditions, the nitrogen atom of N,N-dimethylhydroxylamine is protonated, forming its conjugate acid, [(CH₃)₂NOH₂]⁺. This protonation makes the nitrogen atom a better leaving group. While N,N-dimethylhydroxylamine itself is relatively stable, related hydroxylamine (B1172632) derivatives can undergo acid-catalyzed hydrolysis. The mechanism generally involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a nitrenium ion intermediate. However, for N,N-dialkylhydroxylamines, the degradation pathway is more complex and less direct than for simple amides or esters. The stability of hydroxylamine solutions is known to be pH-dependent, with different decomposition mechanisms prevailing in acidic versus basic environments. unibo.it

Oxalic Acid: Oxalic acid (H₂C₂O₄) is a stable dicarboxylic acid and does not undergo hydrolysis in the typical sense of breaking an ester or amide bond. Its behavior in acidic aqueous solutions is primarily governed by its acid-base equilibria. As a diprotic acid, it exists in different forms depending on the pH. In strongly acidic solutions (pH < 1.25), the undissociated form, H₂C₂O₄, is predominant. researchgate.net The compound is generally stable under these conditions, though its decomposition can be accelerated by strong oxidizing agents like nitric acid, particularly at elevated temperatures. sci-hub.stresearchgate.net

Alkaline Hydrolysis Pathways

N,N-dimethylhydroxylamine: In alkaline solutions, hydroxylamine and its derivatives are known to be less stable. google.com The decomposition of hydroxylamine is rapid at a pH above 7.0. google.com For N,N-dimethylhydroxylamine, a potential alkaline-mediated degradation pathway could involve deprotonation or nucleophilic attack by hydroxide (B78521) ions. The mechanism for the alkaline hydrolysis of related amide compounds has been extensively studied and involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. umich.eduresearchgate.net While N,N-dimethylhydroxylamine lacks a carbonyl group, analogous nucleophilic attack or base-catalyzed elimination reactions could contribute to its degradation in alkaline media.

Oxalic Acid: Similar to its behavior in acidic solutions, oxalic acid does not undergo hydrolytic cleavage in alkaline media. Its stability is instead related to its speciation. In alkaline environments, it exists predominantly as the oxalate (B1200264) dianion (C₂O₄²⁻), with the hydrogenoxalate ion (HC₂O₄⁻) being present at moderately acidic to neutral pH. researchgate.net The oxalate form is generally stable in water but can be oxidized.

Influence of pH and Temperature on Stability

The stability of both compounds in aqueous systems is a function of both pH and temperature.

N,N-dimethylhydroxylamine: The thermal stability and decomposition mechanism of hydroxylamine are significantly dependent on pH. unibo.it Decomposition is accelerated at high pH. google.com Temperature also plays a crucial role; thermal decomposition pathways for hydroxylamine have been investigated, indicating that higher temperatures promote degradation. researchgate.netnih.gov It is expected that N,N-dimethylhydroxylamine would follow similar trends, with increased degradation rates at higher temperatures and in strongly alkaline solutions.

Oxalic Acid: The thermal degradation of aqueous oxalate follows first-order kinetics and is highly dependent on both temperature and pH. osti.gov Studies have shown that the degradation rate increases with decreasing pH (i.e., it is less stable in more acidic solutions at high temperatures). osti.gov For example, the decomposition of oxalic acid in glycerine is accelerated by the presence of formic acid and increases with temperature. acs.org The activation energy for the thermal decomposition of oxalic acid in strong nitric acid has been determined to be approximately 116 kJ/mol. sci-hub.st However, under typical environmental temperatures (e.g., up to 80°C), oxalic acid is relatively persistent, with estimated half-lives in the thousands of years, suggesting that thermal degradation is a slow process in natural waters. osti.gov

| Condition | Effect on Oxalic Acid | Reference |

|---|---|---|

| Increasing Temperature (160-230°C) | Increases the rate of thermal degradation. | osti.gov |

| Decreasing pH (in thermal degradation) | Increases the rate of degradation. | osti.gov |

| Presence of Strong Oxidants (e.g., HNO₃) | Accelerates decomposition, especially at high temperatures. | sci-hub.st |

| Typical Environmental Temperatures (~80°C) | Very slow degradation, long half-life. | osti.gov |

Photochemical Transformation Mechanisms

Solar radiation is a major driver of chemical transformation in the environment. Both N,N-dimethylhydroxylamine and oxalic acid are susceptible to photochemical degradation, either through direct absorption of light or through indirect, sensitized processes.

Light-Induced Degradation Pathways

N,N-dimethylhydroxylamine: Hydroxylamine derivatives have been identified as effective precursors for nitrogen-centered radicals under visible-light photochemistry. nih.gov Through processes like photoredox catalysis, these compounds can undergo single-electron transfer, leading to the formation of reactive radical species. nih.gov This suggests that a likely photochemical degradation pathway for N,N-dimethylhydroxylamine involves its conversion into a dimethylaminoxyl radical, which can then participate in further reactions, leading to its eventual breakdown.

Oxalic Acid: Oxalic acid and its conjugate base, oxalate, can be degraded by direct photolysis upon absorption of UV light. wikipedia.org Photolysis with UV light in the 237–313 nm range can decompose oxalic acid into carbon monoxide (CO) and water. wikipedia.org The primary photochemical reaction for aqueous oxalate involves decarboxylation, leading to the formation of carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻). escholarship.org

Role of Sensitizers and Environmental Factors

The photochemical degradation of these compounds can be significantly accelerated by the presence of other substances in the environment that act as photosensitizers.

N,N-dimethylhydroxylamine: The photocatalytic decomposition of hydroxylamine has been demonstrated over titanium dioxide (TiO₂) surfaces, indicating that semiconductor photocatalysis is a viable degradation pathway. acs.org It is plausible that N,N-dimethylhydroxylamine would undergo a similar sensitized degradation process.

Oxalic Acid: The role of sensitizers in the photochemical fate of oxalic acid is well-documented, particularly involving iron complexes and semiconductor photocatalysts.

Iron (Photo-Fenton Chemistry): In sunlit waters, oxalic acid readily forms complexes with iron(III), known as ferrioxalates. ccspublishing.org.cn These complexes are highly photoactive and absorb light much more efficiently than free oxalate. escholarship.orgnih.gov Upon absorption of light, an intramolecular ligand-to-metal charge transfer (LMCT) occurs, reducing Fe(III) to Fe(II) and oxidizing the oxalate ligand, which subsequently decomposes to CO₂ and a CO₂•⁻ radical. escholarship.orgsydney.edu.au This process, known as the photo-Fenton reaction, is a major pathway for the degradation of oxalic acid in the environment and an important source of reactive oxygen species. ccspublishing.org.cnfrontiersin.org The quantum yield for the photoreduction of Fe(III) in these complexes is very high, making ferrioxalate (B100866) a standard chemical actinometer for measuring light intensity. ccspublishing.org.cnmdpi.com

Semiconductor Photocatalysis: The degradation of oxalic acid can be effectively achieved through heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂). researchgate.netnaturalspublishing.com When TiO₂ absorbs UV radiation, electron-hole pairs are generated. The holes are powerful oxidizing agents that can directly oxidize oxalate adsorbed on the catalyst surface, or they can react with water to produce highly reactive hydroxyl radicals (•OH), which in turn degrade the oxalic acid. naturalspublishing.com

| Pathway | Description | Key Intermediates/Products | References |

|---|---|---|---|

| Direct Photolysis | Decomposition by direct absorption of UV light. | CO₂, CO₂•⁻, CO, H₂O | wikipedia.orgescholarship.org |